4-chloro-3,5-dimethyl-1-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole
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Overview
Description
1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOLE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes multiple methyl and phenyl groups, as well as a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOLE typically involves multi-step reactions starting from readily available precursors. One common approach is the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable methylating agent to introduce the methyl group at the nitrogen atom. This is followed by the reaction with 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
4-Methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Another precursor used in the synthesis.
1,3,5-Trimethylpyrazole: A structurally related compound with different substitution patterns.
Uniqueness
1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOLE is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H25ClN4 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H25ClN4/c1-15-6-10-20(11-7-15)23-17(3)24(21-12-8-16(2)9-13-21)29(27-23)14-28-19(5)22(25)18(4)26-28/h6-13H,14H2,1-5H3 |
InChI Key |
XAZLSTZNOYMBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CN3C(=C(C(=N3)C)Cl)C)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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